molecular formula C13H8Cl2N2O3 B3341557 N-(3,4-dichlorophenyl)-4-nitrobenzamide CAS No. 10282-59-4

N-(3,4-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B3341557
CAS No.: 10282-59-4
M. Wt: 311.12 g/mol
InChI Key: YZXYULSZFMEWPR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dichlorophenyl group and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-nitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(3,4-dichlorophenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(3,4-dichlorophenyl)-4-chlorobenzamide: A derivative with a chlorine atom instead of a nitro group.

    N-(3,4-dichlorophenyl)-4-methoxybenzamide: A derivative with a methoxy group instead of a nitro group.

Uniqueness

N-(3,4-dichlorophenyl)-4-nitrobenzamide is unique due to the presence of both dichlorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-11-6-3-9(7-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXYULSZFMEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308478
Record name N-(3,4-dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-59-4
Record name N-(3,4-Dichlorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10282-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 204345
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC204345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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